

CAS number for Ethyl 1-phenylcyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-phenylcyclopropanecarboxylate

Cat. No.: B1338785

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An In-depth Technical Guide to **Ethyl 1-phenylcyclopropanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-phenylcyclopropanecarboxylate and its derivatives are of significant interest in medicinal chemistry due to their unique structural properties and a wide range of pharmacological activities. The strained cyclopropane ring offers a rigid scaffold that can be exploited for the design of novel therapeutic agents. This document provides a comprehensive overview of **Ethyl 1-phenylcyclopropanecarboxylate**, including its chemical identity, synthesis protocols, and biological significance.

Chemical Identity and CAS Number

The chemical name "**Ethyl 1-phenylcyclopropanecarboxylate**" can refer to several isomers, each with a unique CAS number. The position of the phenyl and ethyl carboxylate groups on the cyclopropane ring, as well as their stereochemistry (cis/trans), determines the specific compound.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
cis-Ethyl 2-phenylcyclopropane-1-carboxylate	946-38-3	C ₁₂ H ₁₄ O ₂	190.24
trans-Ethyl 2-phenylcyclopropanecarboxylate	Not assigned	C ₁₂ H ₁₄ O ₂	190.24
Ethyl 1-phenylcyclopropane-1-carboximidate	Not assigned	C ₁₂ H ₁₅ NO	189.25

It is crucial for researchers to specify the isomer of interest to ensure the accuracy and reproducibility of their work.

Synthesis of Ethyl 1-phenylcyclopropanecarboxylate Derivatives

Several synthetic routes to **Ethyl 1-phenylcyclopropanecarboxylate** and its parent acid have been developed. A common method involves the cyclopropanation of styrene derivatives.

Synthesis via Cyclopropanation of Styrene

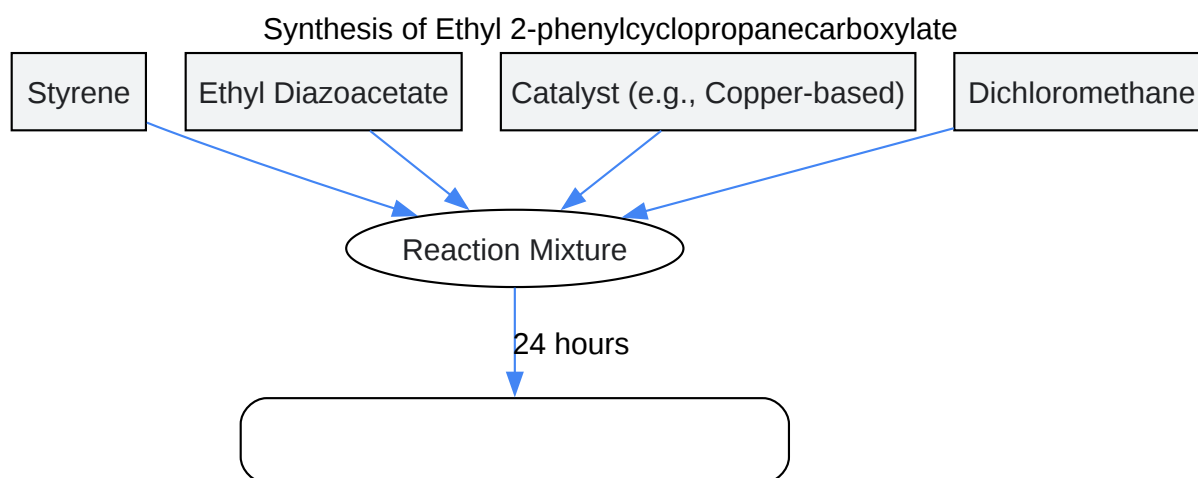
A prevalent method for synthesizing ethyl 2-phenylcyclopropane-carboxylate involves the reaction of styrene with ethyl diazoacetate in the presence of a catalyst. This reaction typically yields a mixture of cis and trans isomers.[\[1\]](#)[\[2\]](#)

Experimental Protocol:

- A flask is charged with the catalyst (e.g., 1.0 g of a copper-based catalyst) and dichloromethane (2.5 mL).[\[2\]](#)
- Styrene (2.5 mL) is added to the flask.[\[2\]](#)

- A solution of ethyl diazoacetate (0.23 g) in dichloromethane (12.5 mL) and styrene (12.5 mL) is prepared.[2]
- The ethyl diazoacetate solution is added dropwise to the stirred reaction mixture.
- The reaction is allowed to proceed for 24 hours.[2]
- The product, ethyl 2-phenylcyclopropane-carboxylate, is isolated, and the catalyst is recovered by filtration.[2]
- Product analysis can be performed using gas chromatography.[2]

This process has been shown to produce consistent yields of approximately 91%.[2]



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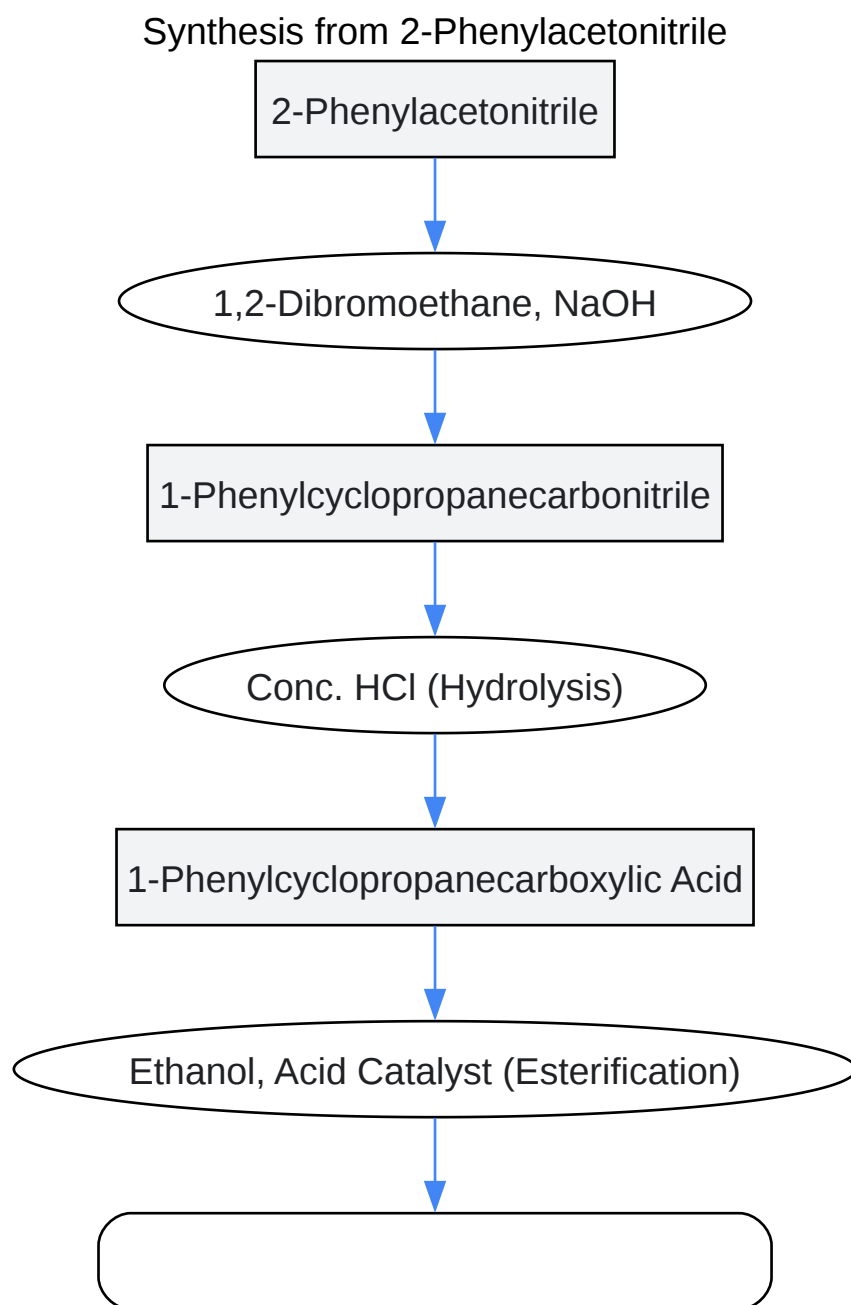
Caption: Synthesis of Ethyl 2-phenylcyclopropanecarboxylate via Cyclopropanation.

Synthesis from 2-Phenylacetonitrile

An alternative route involves the α -alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group.

Experimental Protocol:

- Cyclopropanation: Commercially available 2-phenylacetonitrile is treated with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) in an aqueous solution to yield 1-phenylcyclopropanecarbonitrile.[3]
- Hydrolysis: The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed using concentrated hydrochloric acid to produce 1-phenylcyclopropanecarboxylic acid.[3]
- Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard methods.



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Caption: Synthesis of **Ethyl 1-phenylcyclopropanecarboxylate** from 2-Phenylacetonitrile.

Biological Activity and Therapeutic Potential

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, highlighting their potential in drug development.[4] These activities

include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[4]

Anticancer Activity

Certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.[4]

Antiviral Research

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate has been synthesized as a conformationally restricted analog of the antiviral drug Umifenovir.[5] This research aims to explore the structure-activity relationship and develop novel antiviral agents.[5]

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 1-phenylcyclopropane carboxamide derivatives, which are closely related to the title compound.

Entry	Coupling Reagent	Base	Solvent	Time (h)	Yield (%)
8	HATU	DIPEA	DMF	12	85
9	HBTU	Et3N	THF	20	48
10	HBTU	Et3N	DMF	18	51
11	HBTU	DIPEA	THF	16	68
12	HBTU	DIPEA	DMF	12	70
13	T3P	Et3N	THF	20	47
14	T3P	Et3N	DMF	18	49
15	T3P	DIPEA	THF	16	64
16	T3P	DIPEA	DMF	12	68

Data adapted from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives.
[3]

Conclusion

Ethyl 1-phenylcyclopropanecarboxylate and its analogs represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse derivatives for biological screening. Further research into the specific mechanisms of action and the development of stereoselective synthetic methods will be crucial for advancing these compounds from the laboratory to clinical applications.

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